3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of chlorine atoms at the 3 and 6 positions of the benzothiophene ring and a chlorophenyl group attached to the nitrogen atom of the carboxamide group.
Preparation Methods
The synthesis of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the chlorination of benzothiophene followed by the introduction of the carboxamide group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorine atoms in the benzothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
3,5-dichloro-N-(4-methoxyphenyl)-2,6-dimethyl-4-pyridinamine: This compound has a similar structure but differs in the position and type of substituents on the aromatic rings.
3,5-dichloro-2,6-dimethyl-N-(4-nitrophenyl)-4-pyridinamine: Another similar compound with different substituents, which may result in different chemical and biological properties.
3,6-dichloro-N-methyl-4-pyridazinamine: This compound has a similar core structure but differs in the substituents and the presence of a pyridazine ring instead of a benzothiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and carboxamide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NOS/c16-8-2-1-3-10(6-8)19-15(20)14-13(18)11-5-4-9(17)7-12(11)21-14/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEGWYKWBOCLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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